molecular formula C9H9BrINO B14064810 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

Cat. No.: B14064810
M. Wt: 353.98 g/mol
InChI Key: DMWOOEMKDVCVIH-UHFFFAOYSA-N
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Description

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is a halogenated aromatic ketone characterized by a bromopropanone backbone substituted with an amino group at the 5-position and an iodine atom at the 2-position of the phenyl ring. The iodine atom enhances molecular weight and polarizability, which may influence crystallographic packing and reactivity . The amino group provides a site for further functionalization, such as conjugation or derivatization in synthetic pathways .

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(5-amino-2-iodophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c10-5-8(13)4-6-3-7(12)1-2-9(6)11/h1-3H,4-5,12H2

InChI Key

DMWOOEMKDVCVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CBr)I

Origin of Product

United States

Preparation Methods

Iodination of Aromatic Precursors

Integrated Synthetic Routes

Route A: Sequential Iodination-Bromination-Amination

  • Iodination : 5-Nitrophenylpropan-2-one reacts with NIS in ethanol at 40°C (9 h) to yield 1-(5-nitro-2-iodophenyl)propan-2-one.
  • Bromination : Treat with Br2 in DCM at 0°C (2 h), followed by NaHCO3 wash and recrystallization.
  • Nitro Reduction : Catalytic hydrogenation (H2, Pd-C) in EtOAc affords the amino derivative.

Overall Yield : 72–78% (three steps).

Route B: Reductive Amination-First Strategy

  • Nitro Reduction : Convert 5-nitro-2-iodobenzaldehyde to 5-amino-2-iodobenzaldehyde using Fe/HCl.
  • Ketone Formation : Aldol condensation with bromoacetone under basic conditions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane).

Overall Yield : 65–70% (three steps).

Analytical Characterization

  • NMR Spectroscopy :

    • 1H NMR (CDCl3) : δ 7.98 (s, 1H, ArH), 7.66 (s, 1H, ArH), 4.96 (bs, 2H, NH2), 4.12 (q, 1H, CHBr), 2.45 (s, 3H, COCH3).
    • 13C NMR : 205.1 (C=O), 152.3 (C-I), 134.8 (C-Br), 118.9 (C-NH2).
  • Purity Analysis :

    • GC-MS: >98% purity.
    • HPLC (C18, MeOH/H2O): Retention time = 6.7 min.

Industrial Scalability and Challenges

Patent methodologies emphasize solvent recyclability (ethanol, DCM) and corrosion-resistant equipment, enabling kilogram-scale production. Key challenges include:

  • Regioselectivity : Competing iodination/bromination at alternate sites.
  • Amino Group Stability : Requires inert atmospheres during reactions.
  • Purification : Silica column chromatography remains cost-prohibitive for large batches; recrystallization in acetone/hexane is preferred.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propan-2-one moiety undergoes nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProductsYieldMechanismSources
SN₂ with NH₃Ethanol, 60°C, 6 h1-(5-Amino-2-iodophenyl)-3-aminopropan-2-one78%Inversion at β-carbon
Thiol SubstitutionDMF, K₂CO₃, 80°C, 12 h3-(Methylthio)-1-(5-amino-2-iodophenyl)propan-2-one65%Bimolecular nucleophilic attack
HydrolysisNaOH (1M), H₂O, reflux, 3 h1-(5-Amino-2-iodophenyl)-3-hydroxypropan-2-one82%Base-assisted Br⁻ elimination

Key Observations :

  • Steric hindrance from the adjacent ketone group slows SN₂ kinetics compared to aliphatic bromides.

  • The amino group enhances electrophilicity at the β-carbon through resonance stabilization of transition states.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeCatalytic SystemCoupling PartnerProduct StructureYieldApplicationsSources
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, DME, 80°C, 24 hPhenylboronic acid3-Aryl-propan-2-one derivative58%Biaryl synthesis for drug discovery
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAnilineN-Arylated propan-2-one analog44%Functionalized amines

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to the C–Br bond initiates coupling .

  • Electron-deficient aryl iodides (due to the amino group) enhance transmetallation efficiency in Suzuki reactions.

Condensation and Cyclization

The ketone and amino groups enable cyclocondensation with bifunctional reagents:

ReagentConditionsProductYieldNotesSources
Hydrazine hydrateEtOH, Δ, 8 hPyrazole derivative71%Forms 5-membered N-heterocycle
ThioureaHCl (cat.), H₂O, reflux, 6 hThiazole analog63%Antimicrobial activity observed

Structural Impact :

  • Cyclization products exhibit enhanced planarity, as confirmed by X-ray diffraction (monoclinic P2₁/c space group) .

Redox Reactions

The propan-2-one moiety undergoes selective reduction:

Reducing AgentConditionsProductYieldSelectivitySources
NaBH₄MeOH, 0°C, 2 h1-(5-Amino-2-iodophenyl)-3-bromopropan-2-ol89%Ketone → secondary alcohol
H₂/Pd-CEtOAc, RT, 12 hDehalogenated propan-2-ol76%Concurrent C–Br bond hydrogenolysis

Challenges :

  • Iodo substituents remain intact under mild reducing conditions due to stronger C–I bonds .

Halogen Exchange

The bromine atom undergoes halogen displacement in polar aprotic solvents:

ReagentConditionsProductYieldKineticsSources
KIDMF, 120°C, 24 h1-(5-Amino-2-iodophenyl)-3-iodopropan-2-one34%Finkelstein-type reaction
AgNO₃Acetone, RT, 3 hNitrate ester analog41%Precipitation-driven equilibrium shift

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsObservationProposed PathwayQuantum YieldSources
254 nm, benzene, N₂C–Br bond homolysisRadical-mediated dimerizationΦ = 0.12
365 nm, MeCN, O₂Singlet oxygen generationOxidation to carboxylic acidΦ = 0.08

Safety Note : Photoreactions require strict temperature control to prevent explosive decomposition.

Scientific Research Applications

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is not well-documented. its reactivity is primarily due to the presence of the amino, iodine, and bromine functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Pathways : Evidence from and suggests that palladium-catalyzed cross-coupling or halogen exchange reactions could be adapted for synthesizing the target compound, though optimization would be required.
  • Applications : Halogenated aryl ketones are often intermediates in drug discovery (e.g., kinase inhibitors or antimicrobial agents). The iodine atom’s role in radioimaging or targeted therapies warrants further study.
  • Data Limitations : Experimental characterization (e.g., NMR, XRD) is critical to validate predicted properties and reactivity.

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